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Compound of Interest

Compound Name: Palatinose

CAS No.: 13718-94-0

Cat. No.: B082088 Get Quote

Executive Summary & Mechanistic Rationale
In the development of diabetic-friendly food products, the primary challenge is decoupling

caloric density from glycemic impact. Sucrose (GI ~65) causes rapid postprandial glucose

excursions. Isomaltulose (commercialized as Palatinose™) is a structural isomer of sucrose

that offers a viable solution.[1]

While both are disaccharides composed of glucose and fructose, they differ fundamentally in

their glycosidic linkage:[1][2][3][4]

Sucrose:

-1,2 linkage (rapidly hydrolyzed).[2]

Isomaltulose:

-1,6 linkage (slowly hydrolyzed).[1][2][3][5][6]

This structural difference dictates that the sucrase-isomaltase enzyme complex in the small

intestine hydrolyzes isomaltulose at a rate 4–5 times slower than sucrose. This results in a

"blunted" glucose release curve, preventing insulin spikes while providing full caloric energy (4
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kcal/g), making it ideal for diabetic medical nutrition therapy (MNT) and sports endurance

products.

Metabolic Pathway Comparison

Figure 1: Comparative Metabolic Kinetics of Sucrose vs. Isomaltulose
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Physicochemical Profiling: Pre-Formulation Data
Successful substitution requires understanding the physical limitations of isomaltulose

compared to sucrose. It is not a 1:1 drop-in replacement for all applications due to solubility

and browning differences.

Table 1: Comparative Physicochemical Properties[5][6]
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Property Sucrose
Isomaltulose
(Palatinose™)

Formulation
Implication

Glycosidic Linkage -1,2 -1,6

Determines digestion

rate and acid stability.

[1]

Sweetness Potency 100% (Reference) ~48–50%

Requires bulking or

high-intensity

sweetener (HIS)

synergy.

Solubility (20°C) ~67 g/100g water ~32 g/100g water

Critical: High risk of

crystallization in cold

liquids.

Hygroscopicity Moderate
Very Low (Non-

hygroscopic)

Excellent for

extending shelf-life in

powders/cookies (no

caking).

Melting Point 186°C 122–124°C

Melts earlier; alters

cookie spread and

texture.

Reducing Power Non-reducing Reducing Sugar

Maillard Positive:

Browns

faster/differently than

sucrose.

Acid Stability Hydrolyzes (Inversion) High Stability

Ideal for acidic

beverages (sports

drinks, juices).

Application Protocols
Protocol A: High-Solids Matrix (Diabetic-Friendly
Cookie)
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Challenge: Isomaltulose is a reducing sugar (unlike sucrose), meaning it participates actively in

Maillard browning. It also has lower solubility.[5] Objective: Create a low-GI cookie without

"burning" the exterior or having a gritty texture.

Step-by-Step Methodology:

Sweetness Balancing:

Since isomaltulose is 50% as sweet, blend with a high-intensity sweetener.

Ratio: 99.8% Isomaltulose + 0.2% Sucralose (or Stevia Rebaudioside M).

Particle Size Reduction (Critical):

Standard crystalline isomaltulose can feel gritty due to low solubility.

Action: Mill isomaltulose to <200 microns (powdered sugar consistency) before creaming.

Creaming Stage:

Cream fat and isomaltulose for 5–8 minutes.

Note: Isomaltulose does not dissolve in the fat phase; it relies on the water from

eggs/butter.

Baking Parameters (The "Maillard Adjustment"):

Sucrose caramelizes at ~160°C. Isomaltulose browns via Maillard reaction at lower

temperatures due to its reducing aldehyde group.

Standard Temp: 190°C (375°F)

Adjusted Temp: 160°C (320°F).

Time: Increase bake time by 15–20% to compensate for lower temperature.

Cooling:

Isomaltulose recrystallizes upon cooling, providing a "snap" texture similar to sucrose.
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Protocol B: Liquid Matrix (Functional Beverage)
Challenge: Solubility at 20°C is only ~32%. High concentrations (syrups) will crystallize.

Objective: Stable 10% carbohydrate solution for a diabetic nutritional drink.

Step-by-Step Methodology:

Solubility Mapping:

Target concentration: 10% (w/v). This is well within the safety margin (32% limit at 20°C).

Warning: Do not exceed 30% concentration for shelf-stable liquids stored at room

temperature.

Dissolution Process:

Heat water to 50°C before adding isomaltulose.

Reason: Solubility increases drastically with heat (see Table 1).[5] Dissolving at room temp

is slow and energy-inefficient.

Acidification (Optional):

If making a fruit beverage, add Citric/Malic acid (pH 3.0).

Validation: Isomaltulose is stable at pH 3.0 for >12 months (unlike sucrose, which inverts

to glucose/fructose, altering the GI).

Pasteurization:

Standard HTST (High Temperature Short Time) or UHT is compatible. Isomaltulose does

not degrade under standard thermal processing.

Validation Assay: In Vitro Digestion (Quality Control)
To verify the "Slow Release" claim of a finished product, you must perform an enzymatic

digestion assay comparing the product against a Sucrose control.
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Reagents
Enzyme Solution: Rat Intestinal Acetone Powder (Sigma-Aldrich) suspended in phosphate

buffer (pH 6.0). This contains the native sucrase-isomaltase complex.

Buffer: 0.1 M Maleate buffer, pH 6.0.

Detection: GOD-POD (Glucose Oxidase-Peroxidase) Kit.

Workflow Diagram

Figure 2: In Vitro Enzymatic Digestion Protocol for Glycemic Profiling
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Data Interpretation[2][3][5][6][7][8][9]
Pass Criteria: The glucose release rate of the Isomaltulose formulation at T=60min should be

<30% of the Sucrose control.

Troubleshooting: If hydrolysis is too fast, check for "free glucose" contamination in the raw

material or partial hydrolysis during acidic processing (rare, but possible at pH < 2.0).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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